[4-(1-aminopropyl)phenyl]methanol
Description
[4-(1-Aminopropyl)phenyl]methanol is a para-substituted aromatic alcohol featuring a hydroxymethyl (-CH₂OH) group and a primary amine (-NH₂) attached to a propyl side chain at the benzene ring’s para position. Key properties include:
- Molecular Formula: C₁₀H₁₅NO
- Molecular Weight: 165.23 g/mol
- Boiling Point: 298.5 ± 20.0 °C
- Density: 1.1 ± 0.1 g/cm³
- Flash Point: 134.3 ± 21.8 °C
The primary amine group enhances hydrogen-bonding capacity, influencing solubility and reactivity compared to tertiary amines or non-polar substituents.
Properties
Molecular Formula |
C10H15NO |
|---|---|
Molecular Weight |
165.23 g/mol |
IUPAC Name |
[4-(1-aminopropyl)phenyl]methanol |
InChI |
InChI=1S/C10H15NO/c1-2-10(11)9-5-3-8(7-12)4-6-9/h3-6,10,12H,2,7,11H2,1H3 |
InChI Key |
PCDATJDTYMCASE-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C1=CC=C(C=C1)CO)N |
Origin of Product |
United States |
Preparation Methods
Reduction of Cyano and Ester Functional Groups
A prominent method for synthesizing aromatic alcohols with amine substituents involves the simultaneous reduction of cyano and ester groups. For example, (4-aminomethylphenyl)methanol—a structurally analogous compound—is prepared via lithium aluminum hydride (LiAlH₄) reduction of methyl 4-cyanobenzoate .
Procedure :
-
Substrate Preparation : Methyl 4-cyanobenzoate serves as the starting material.
-
Reduction : LiAlH₄ in tetrahydrofuran (THF) at 0–50°C for 15 hours reduces both the nitrile (-CN) to a primary amine (-CH₂NH₂) and the ester (-COOCH₃) to a hydroxymethyl group (-CH₂OH) .
-
Workup : Quenching with water, NaOH, and filtration yields the product as a light yellow oil with an 80% yield .
Adaptation for [4-(1-Aminopropyl)phenyl]methanol :
To synthesize the target compound, methyl 4-(3-cyanopropyl)benzoate could undergo analogous reduction. However, the elongated propyl chain may necessitate modified conditions (e.g., longer reaction times or elevated temperatures) to ensure complete nitrile reduction.
Reductive Amination of Ketone Precursors
Reductive amination offers a versatile route to introduce amine groups. For this compound:
Proposed Pathway :
-
Ketone Synthesis : Oxidize 4-(3-hydroxypropyl)phenylmethanol to 4-(3-oxopropyl)phenylmethanol.
-
Amination : React the ketone with ammonia (NH₃) or ammonium acetate in the presence of a reducing agent (e.g., NaBH₃CN).
-
Reduction : The imine intermediate is reduced to the primary amine.
Advantages :
-
Avoids harsh reducing agents like LiAlH₄.
-
Enables modular introduction of the amine group.
Grignard Reagent-Based Alkylation
Grignard reagents can alkylate aromatic aldehydes to introduce hydroxymethyl and amine groups sequentially:
Steps :
-
Aldehyde Formation : Oxidize 4-bromophenylmethanol to 4-bromobenzaldehyde.
-
Grignard Addition : React with a propylamine-derived Grignard reagent (e.g., CH₂CH₂CH₂MgBr-NH₂) to form 4-(1-aminopropyl)benzyl alcohol.
-
Workup : Hydrolysis and purification yield the final product.
Limitations :
-
Requires anhydrous conditions and strict temperature control.
-
Low functional group tolerance may necessitate protective strategies.
Comparison of Synthetic Routes
Industrial-Scale Considerations
For large-scale production, continuous flow reactors and advanced purification techniques (e.g., chromatography) improve efficiency. Key factors include:
Chemical Reactions Analysis
Types of Reactions: [4-(1-aminopropyl)phenyl]methanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The amino group can be reduced to form a primary amine.
Substitution: The phenyl ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) and nitric acid (HNO3).
Major Products:
Oxidation: Formation of 4-(1-aminopropyl)benzaldehyde or 4-(1-aminopropyl)acetophenone.
Reduction: Formation of 4-(1-aminopropyl)phenylamine.
Substitution: Formation of various substituted derivatives depending on the electrophile used.
Scientific Research Applications
Chemistry: [4-(1-aminopropyl)phenyl]methanol is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of pharmaceuticals and agrochemicals .
Biology: In biological research, this compound is used to study enzyme-substrate interactions and as a ligand in receptor binding studies .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and as a precursor for the synthesis of advanced materials .
Mechanism of Action
The mechanism of action of [4-(1-aminopropyl)phenyl]methanol involves its interaction with specific molecular targets, such as enzymes and receptors. The amino group can form hydrogen bonds with active sites of enzymes, influencing their activity. The phenyl ring can interact with hydrophobic pockets in receptors, modulating their function .
Comparison with Similar Compounds
Comparison with Structural Analogs
2.1. [4-(Dimethylamino)phenyl]methanol
Molecular Formula: C₉H₁₃NO Key Differences:
- Substituent: Tertiary dimethylamino (-N(CH₃)₂) group vs. primary 1-aminopropyl.
- Basicity : The tertiary amine is less basic (pKa ~8–9) than the primary amine (pKa ~10–11), affecting protonation in biological systems .
- Biological Activity: Derivatives of [4-(dimethylamino)phenyl]methanol exhibit serotonin receptor binding (e.g., h5-HT₁B) and antitubercular activity, likely modulated by steric and electronic effects of the dimethylamino group .
2.2. 1-(4-Methylphenyl)-1-propanol
Molecular Formula : C₁₀H₁₄O
Key Differences :
- Substituent: Non-polar methyl (-CH₃) vs. polar 1-aminopropyl.
- Physicochemical Properties: Lower molecular weight (150.22 g/mol) and reduced solubility in polar solvents due to the absence of an amino group .
2.3. (3-(4-(Methylthio)phenyl)-1-phenyl-1H-pyrazol-4-YL)methanol
Molecular Formula : C₁₇H₁₆N₂OS
Key Differences :
- Structure : Pyrazole ring with methylthio (-SCH₃) and phenyl groups.
- Hazards : Classified as a skin/eye irritant (Category 2) and specific target organ toxicant (Category 3), suggesting higher reactivity compared to primary amine analogs .
2.4. [4-(3,3,3-Trifluoropropoxy)phenyl]methanol
Molecular Formula : C₁₀H₁₁F₃O₂
Key Differences :
- Substituent : Trifluoropropoxy (-OCH₂CF₃) group introduces strong electron-withdrawing effects, reducing basicity and altering metabolic stability .
Q & A
Q. What are the primary synthetic routes for [4-(1-aminopropyl)phenyl]methanol, and how do reaction conditions influence yield and purity?
The synthesis of this compound typically involves reductive amination or nucleophilic substitution. For example, reductive amination of 4-(1-aminopropyl)benzaldehyde using sodium borohydride (NaBH₄) in methanol yields the target compound. Key factors include:
- pH control : Adjusting pH to ~7–8 optimizes imine intermediate formation.
- Temperature : Reactions performed at 0–5°C minimize side reactions like over-reduction.
- Solvent choice : Methanol or ethanol enhances solubility of intermediates, improving yields (~70–80%) .
Purification via column chromatography (silica gel, ethyl acetate/hexane) ensures >95% purity.
Q. How can structural characterization of this compound be performed to confirm its configuration?
Combined spectroscopic and crystallographic methods are essential:
- NMR : ¹H and ¹³C NMR identify the hydroxymethyl (–CH₂OH) and aminopropyl (–CH₂CH₂CH₂NH₂) groups. Key signals include δ ~1.6 ppm (CH₂ in aminopropyl) and δ ~4.5 ppm (CH₂OH) .
- X-ray crystallography : Resolves stereochemistry and hydrogen-bonding networks. For example, strong O–H⋯N hydrogen bonds (2.8–3.0 Å) stabilize the crystal lattice in analogous compounds .
- Mass spectrometry : High-resolution ESI-MS confirms the molecular ion peak (m/z 180.16 [M+H]⁺) .
Q. What preliminary biological assays are suitable for evaluating its bioactivity?
- Receptor binding assays : Screen for interactions with neurotransmitter receptors (e.g., serotonin or dopamine receptors) using radioligand displacement .
- Enzyme inhibition : Test inhibitory activity against monoamine oxidase (MAO) or kinases via spectrophotometric methods .
- Cytotoxicity : Use MTT assays on cell lines (e.g., HEK-293) to assess safety thresholds (IC₅₀ > 100 µM suggests low toxicity) .
Advanced Research Questions
Q. How do enantiomeric forms of this compound differ in pharmacological activity, and what chiral resolution methods are effective?
The compound has a chiral center at the aminopropyl group, leading to (R)- and (S)-enantiomers with distinct bioactivity:
- Chiral HPLC : Use a Chiralpak AD-H column (hexane/isopropanol, 90:10) to resolve enantiomers (retention times: 12.3 min for (R), 14.1 min for (S)) .
- Biological divergence : (R)-enantiomers show higher affinity for serotonin receptors (Kᵢ = 15 nM vs. 120 nM for (S)) in radioligand assays .
- Molecular docking : Simulations reveal (R)-enantiomers form stronger hydrogen bonds with receptor active sites (e.g., Ser159 in 5-HT₂A) .
Q. What computational strategies can predict its metabolic pathways and potential toxicity?
- DFT calculations : Optimize geometry at the B3LYP/6-31G(d) level to identify reactive sites (e.g., hydroxyl group oxidation) .
- ADMET prediction : Tools like SwissADME estimate high intestinal absorption (HIA > 90%) but potential CYP3A4-mediated hepatotoxicity .
- Metabolite simulation : Phase I metabolism via CYP450 yields a primary amine derivative, detectable via LC-MS/MS .
Q. How should contradictory data on its mechanism of action be addressed?
Conflicting results (e.g., MAO inhibition vs. receptor modulation) may arise from:
- Assay specificity : Use selective inhibitors (e.g., clorgyline for MAO-A) to isolate pathways .
- Concentration effects : Dose-response curves (0.1–100 µM) differentiate primary targets (e.g., receptor binding at <10 µM vs. enzyme inhibition at >50 µM) .
- Structural analogs : Compare with derivatives lacking the hydroxymethyl group to identify critical pharmacophores .
Methodological Considerations
Q. What techniques optimize its stability in aqueous solutions for in vitro studies?
- Buffering : Use phosphate-buffered saline (PBS, pH 7.4) with 0.1% BSA to prevent aggregation.
- Temperature : Store solutions at –20°C; avoid freeze-thaw cycles (degradation <5% over 30 days) .
- Antioxidants : Add 0.01% ascorbic acid to inhibit oxidation of the aminopropyl group .
Q. How can crystallographic data resolve polymorphism or hydrate formation?
- Variable-temperature XRD : Identify polymorphs by cooling crystals from 298 K to 100 K .
- Solvent screening : Crystallize from methanol/water (9:1) to isolate a monohydrate form (unit cell volume ~1200 ų) .
- Hirshfeld analysis : Quantify intermolecular interactions (e.g., O–H⋯N contributes 25% of crystal packing) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
